5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole
Overview
Description
The compound “5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The trifluoroethyl group attached to the tetrazole ring is a common motif in medicinal chemistry, known for its ability to mimic the properties of a variety of functional groups .
Molecular Structure Analysis
The trifluoroethyl group is electron-withdrawing due to the high electronegativity of fluorine, which can influence the reactivity of the compound . The tetrazole ring is aromatic and can act as a hydrogen bond acceptor .Chemical Reactions Analysis
Tetrazoles can participate in a variety of reactions, including substitutions at the 5-position . The trifluoroethyl group can also undergo reactions, although it is generally quite stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the conditions under study .Scientific Research Applications
1. Synthesis and Functionalization
5-Substituted tetrazoles, including compounds like 5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole, are significant in organic chemistry for their role as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. In drug design, these compounds are crucial due to their properties as bioisosteres of carboxylic acids, offering similar acidities with enhanced lipophilicity and metabolic resistance (Roh, Vávrová, & Hrabálek, 2012).
2. Synthesis from Various Compounds
The synthesis of difluoromethylene-containing compounds, such as 1,2,4-Oxadiazole derivatives, involves reactions with unsaturated compounds like alkenes and alkynes. This process, using similar compounds to this compound, results in a range of difluoromethylenated products with potential applications in various chemical industries (Yang et al., 2007).
3. Antitumor Applications
Compounds structurally related to this compound have shown promising results in antitumor research. For instance, imidazotetrazines, a class of compounds with similar tetrazole structures, exhibit curative activity against certain types of leukemia and may function as prodrug modifications of acyclic triazenes (Stevens et al., 1984).
4. Catalytic Applications
1H-Tetrazole derivatives, closely related to the compound , have been used as catalysts in phosphomorpholidate coupling reactions, indicating their potential role in efficient and high-yield synthesis processes in pharmaceutical and biochemical industries (Wittmann & Wong, 1997).
5. Role in Medicinal Chemistry
5-Substituted 1H-tetrazoles, a category that includes this compound, are extensively used in medicinal chemistry due to their bioisosteric replacement for carboxylic acids. This feature has led to their incorporation in various clinical drugs, emphasizing their importance in drug development (Mittal & Awasthi, 2019).
6. Energetic High-Nitrogen Compounds
This compound and its derivatives have been explored in the context of energetic high-nitrogen compounds, specifically in the development of materials like 5-(trinitromethyl)-2H-tetrazole and tetrazolates. These compounds are highly energetic and find applications in explosive materials (Haiges & Christe, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Without specific studies on this compound, it’s hard to identify its primary targets. Compounds containing a trifluoromethyl group are often used in drug discovery due to their unique properties .
Mode of Action
The trifluoromethyl group in the compound can have a strong directing effect through its inductive effect . This could influence how the compound interacts with its targets.
Biochemical Pathways
Trifluoromethyl-containing compounds can be involved in a variety of biochemical pathways. For example, they can be used as synthons in the construction of fluorinated pharmacons .
Pharmacokinetics
The trifluoromethyl group can influence these properties, as it is often used to improve the metabolic stability and bioavailability of drugs .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the copper-catalyzed trifluoromethylation of various aryl and heteroaryl iodides has been reported , suggesting that the presence of copper ions could influence the behavior of this compound.
Properties
IUPAC Name |
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3N4/c5-1-3-9-10-11-12(3)2-4(6,7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTBANKSULHLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=NN1CC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.